4-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a unique combination of triazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-({[5-(4-fluorophenyl)-3-methyl-4-oxo-2-thieno[2,3-d]pyrimidinyl]thio}-2-(1-iminoethyl)-3-oxobutanenitrile): This compound shares similar structural features but differs in the presence of a thieno[2,3-d]pyrimidine ring.
2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide:
Uniqueness
The uniqueness of 4-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine lies in its specific combination of triazole and triazine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H21FN8OS |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
4-[[5-(3-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C22H21FN8OS/c23-16-6-4-5-15(13-16)19-28-29-22(31(19)17-7-2-1-3-8-17)33-14-18-25-20(24)27-21(26-18)30-9-11-32-12-10-30/h1-8,13H,9-12,14H2,(H2,24,25,26,27) |
InChI Key |
VZLADPMJVNCXQS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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